molecular formula C16H22ClNO5S B7704114 Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate CAS No. 839690-20-9

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate

Cat. No.: B7704114
CAS No.: 839690-20-9
M. Wt: 375.9 g/mol
InChI Key: NPZZOWXLEVGTSA-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a cyclohexylamino group, and a methoxyphenyl group.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reagents and conditions present .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in chemical reactions, or for its physical and chemical properties .

Preparation Methods

The synthesis of Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine to form an intermediate product. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate can be compared with similar compounds such as:

    Methyl 2-[(4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-[(3-chloro-4-methylphenyl)sulfonyl-cyclohexylamino]acetate: Has a methyl group instead of a methoxy group, potentially altering its chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO5S/c1-22-15-9-8-13(10-14(15)17)24(20,21)18(11-16(19)23-2)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZZOWXLEVGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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